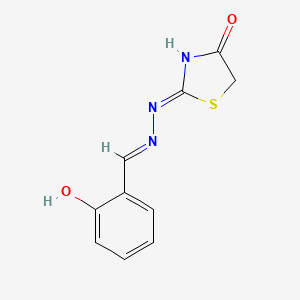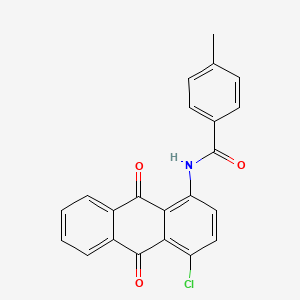![molecular formula C26H17FN2O2S B11705097 (2Z,5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11705097.png)
(2Z,5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2Z,5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one is a complex organic molecule that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazolidinone core, a furan ring, and a fluorophenyl group. Its distinct chemical properties make it a subject of study in medicinal chemistry, materials science, and synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolidinone core, followed by the introduction of the furan and fluorophenyl groups through various coupling reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to reduce the environmental impact of production.
Analyse Des Réactions Chimiques
Types of Reactions
The compound (2Z,5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the fluorophenyl ring, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2Z,5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. Studies focus on understanding how the compound interacts with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound is explored as a potential therapeutic agent. Its ability to modulate specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In industry, the compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and coatings. Its stability and reactivity are leveraged to create materials with specific desired properties.
Mécanisme D'action
The mechanism of action of (2Z,5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The pathways involved in its mechanism of action are often studied using biochemical assays and molecular modeling techniques.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2Z,5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one include other thiazolidinone derivatives, such as:
- (2Z,5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one
- (2Z,5E)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C26H17FN2O2S |
|---|---|
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H17FN2O2S/c27-19-13-11-18(12-14-19)23-16-15-22(31-23)17-24-25(30)29(21-9-5-2-6-10-21)26(32-24)28-20-7-3-1-4-8-20/h1-17H/b24-17+,28-26? |
Clé InChI |
DWAQYJZMXFBFCW-KISRHMMLSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)F)/S2)C5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)S2)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{1-[(3-bromophenyl)amino]-2,2,2-trichloroethyl}-3-methylbutanamide](/img/structure/B11705014.png)

![Methyl 2-{[({2,2,2-trichloro-1-[(diphenylacetyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B11705030.png)
![N-(1,3-benzodioxol-5-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11705035.png)

![1,5-dimethyl-2-phenyl-4-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11705048.png)
![2-{[4-(Dimethylamino)phenyl]imino}benzo[DE]thiochromen-3-one](/img/structure/B11705055.png)
![methyl 4-({N-[(4-methylphenyl)sulfonyl]phenylalanyl}amino)benzoate](/img/structure/B11705061.png)

![2-chloro-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide](/img/structure/B11705070.png)

![N'-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide](/img/structure/B11705077.png)
![(2E)-3-phenyl-N-{2,2,2-trichloro-1-[ethyl(2-naphthyl)amino]ethyl}-2-propenamide](/img/structure/B11705090.png)
![3-nitro-N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11705091.png)
